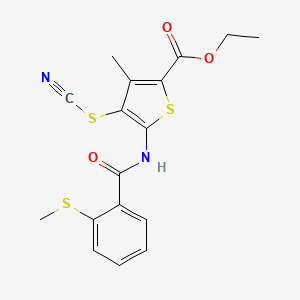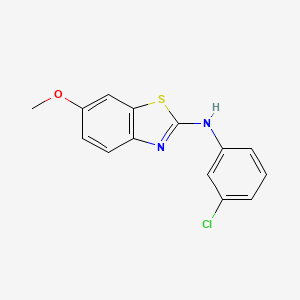![molecular formula C15H14N4O3S B2608448 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 942003-70-5](/img/structure/B2608448.png)
2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide” is a versatile chemical compound with immense potential in scientific research. It has been used in the development of a PET tracer for imaging GluN2A-containing NMDA receptors .
Synthesis Analysis
The compound has been synthesized using a 5H-thiazolo [3,2-α]pyrimidin-5-one scaffold . The metabolic stability and overall properties could be optimized satisfactorily, although binding affinities remained a limiting factor for in vivo imaging .Molecular Structure Analysis
The molecular structure of this compound is based on a 5H-thiazolo [3,2-α]pyrimidin-5-one scaffold . This scaffold has been used to develop a PET tracer for imaging GluN2A-containing NMDA receptors .Chemical Reactions Analysis
The compound has been used in the development of a PET tracer for imaging GluN2A-containing NMDA receptors . The metabolic stability and overall properties could be optimized satisfactorily, although binding affinities remained a limiting factor for in vivo imaging .Wissenschaftliche Forschungsanwendungen
Biological Activity and Medicinal Applications
Nicotinamide derivatives, including compounds with structural similarities to 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide, have been extensively studied for their biological activities. These compounds are involved in various biological processes and have potential medicinal applications. For instance, nicotinamide and related compounds are vital for the growth of organisms, such as mammals, insects, and bacteria, indicating their potential in addressing nutritional deficiencies and in antimicrobial applications (Ellinger, Fraenkel, & Abdel Kader, 1947). Furthermore, derivatives of thiazolopyrimidine, similar in structure to the compound , have been synthesized for their anti-inflammatory and analgesic properties, suggesting their relevance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Research on nicotinamide derivatives and thiazolopyrimidine compounds has also highlighted their antimicrobial potential. These compounds exhibit activity against a range of bacteria and fungi, indicating their usefulness in developing new antibiotics and antifungal agents. For example, new 4-thiazolidinones of nicotinic acid have shown antimicrobial activity against various pathogens, underscoring the role of these compounds in addressing infectious diseases (Patel & Shaikh, 2010).
Synthesis and Chemical Properties
The synthesis and reactions of thiazolopyrimidine derivatives, including methods for creating structurally similar compounds to this compound, are crucial for exploring their full potential in scientific research. Innovative synthesis methods have been developed to produce these compounds efficiently, paving the way for their application in various fields of research and development (Kukaniev et al., 1998).
Wirkmechanismus
The compound has been used in the development of a PET tracer for imaging GluN2A-containing NMDA receptors . These are valuable new tools for the study of GluN2A-containing NMDA receptors, and for the optimization of allosteric modulators binding to the pharmacophore located at the dimer interface of the GluN1-GluN2A ligand-binding domain .
Zukünftige Richtungen
The compound has potential in scientific research, particularly in drug development and organic synthesis. It could be used for the study of GluN2A-containing NMDA receptors, and for the optimization of allosteric modulators binding to the pharmacophore located at the dimer interface of the GluN1-GluN2A ligand-binding domain .
Eigenschaften
IUPAC Name |
2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-3-22-13-10(5-4-6-16-13)12(20)18-11-9(2)17-15-19(14(11)21)7-8-23-15/h4-8H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPSGXFJRWSBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)
![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)


![N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2608374.png)



![N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2608383.png)


![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)
